molecular formula C4H5N3O2 B021429 5-hydroxy-1H-imidazole-4-carboxamide CAS No. 56973-26-3

5-hydroxy-1H-imidazole-4-carboxamide

Cat. No. B021429
CAS RN: 56973-26-3
M. Wt: 127.1 g/mol
InChI Key: UEWSIIBPZOBMBL-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-imidazole-4-carboxamide, also known as 5-HICA, is a naturally occurring metabolite of the essential amino acid L-leucine. It is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group . It has a role as an antineoplastic agent .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . An innovative and efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (AIC) from commercially available hypoxanthine has been described .


Molecular Structure Analysis

The molecular formula of 5-hydroxy-1H-imidazole-4-carboxamide is C4H5N3O2 . The IUPAC name is 4-hydroxy-1H-imidazole-5-carboxamide . The molecular weight is 127.10 g/mol .


Physical And Chemical Properties Analysis

5-Hydroxy-1H-imidazole-4-carboxamide is a grey solid . It has a molecular weight of 127.1 .

Scientific Research Applications

Synthesis of Substituted Imidazoles

Recent advances in the synthesis of imidazoles highlight the strategic importance of substituted imidazoles due to their wide range of applications. The regiocontrolled synthesis of 5-hydroxy-1H-imidazole-4-carboxamide can lead to the development of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis .

Therapeutic Potential

Imidazole derivatives, including 5-hydroxy-1H-imidazole-4-carboxamide , show a broad range of biological activities. They are crucial in the development of new drugs and exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Organic Synthesis

5-Hydroxy-1H-imidazole-4-carboxamide: is a valuable compound in organic synthesis. Its unique structure allows for the creation of diverse organic molecules, which can be further utilized in various chemical reactions and processes .

Microbiological Activity

The structure of imidazole derivatives, including 5-hydroxy-1H-imidazole-4-carboxamide , has been associated with significant antibacterial and antifungal properties. This makes it a potential candidate for the development of new antimicrobial agents .

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Relevant Papers The papers analyzed for this response include a review on the synthesis, functionalization, and physicochemical properties of imidazole , a paper on the recent advances in the synthesis of imidazoles , and a paper on the development of a one-step synthesis of 5-amino-1H-imidazole-4-carboxamide .

properties

IUPAC Name

4-hydroxy-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSIIBPZOBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205574
Record name 4-Carbamoylimidazolium 5-olate
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-hydroxy-1H-imidazole-4-carboxamide

CAS RN

56973-26-3
Record name 5-Hydroxy-1H-imidazole-4-carboxamide
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Record name 4-Carbamoylimidazolium 5-olate
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Record name 56973-26-3
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Record name 4-Carbamoylimidazolium 5-olate
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Record name 4-hydroxy-1H-imidazole-5-carboxamide
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Record name 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE
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Synthesis routes and methods

Procedure details

Into a suspension of benzenesulfonic acid salt of 2-aminomalonamide [4] (1.20 g; 4.37 mmol) prepared above and benzenesulfonic acid monohydrate (81 mg; 0.46 mmol) in dry ethanol (100 ml) was added trimethyl orthoformate (1.9 ml; 17.4 mmol), and was refluxed for 2 hours under an argon atmosphere. The resulting white suspension was stirred overnight at room temperature and the precipitates were collected by filtration to give colorless benzenesulfonic acid salt of SM-108 (1.02 g; 3.58 mmol; yield 82%), which was identical with that obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key challenges in formulating solid dosage forms of 5-hydroxy-1H-imidazole-4-carboxamide?

A1: One of the primary challenges is maintaining the stability and preventing discoloration of 5-hydroxy-1H-imidazole-4-carboxamide in solid formulations. Research indicates that the compound is susceptible to degradation and color changes, particularly under humid conditions [, ].

Q2: How do researchers address the stability issues of 5-hydroxy-1H-imidazole-4-carboxamide in solid dosage forms?

A2: Studies highlight the inclusion of specific excipients to enhance stability. For instance, incorporating silicon dioxide in tablet formulations has shown improvements in stability and releasability []. Additionally, utilizing packaging with environmental regulation, such as desiccants and reducing agents, helps maintain stability by controlling moisture and oxidation [, ].

Q3: Are there specific forms of 5-hydroxy-1H-imidazole-4-carboxamide that exhibit superior stability?

A3: Research indicates that certain crystalline forms of 5-hydroxy-1H-imidazole-4-carboxamide sulfate, specifically the α-form, β-form, and γ-form, demonstrate advantageous characteristics like reduced blue staining and high storage stability [].

Q4: What are the production methods for obtaining specific forms of 5-hydroxy-1H-imidazole-4-carboxamide?

A4: One method involves reacting an acid salt of 5-hydroxy-1H-imidazole-4-carboxamide (or its hydrate) with a base like phosphates or amino acids in an acidic solvent to produce 5-hydroxy-1H-imidazole-4-carboxamide·3/4hydrate [].

Q5: What are the potential benefits of using specific excipients like silicon dioxide in 5-hydroxy-1H-imidazole-4-carboxamide tablets?

A5: Silicon dioxide, along with other excipients like carmellose calcium and croscarmellose sodium, can improve disintegration properties of the tablets []. This can lead to better drug release and potentially enhanced bioavailability.

Q6: What analytical methods are employed to study 5-hydroxy-1H-imidazole-4-carboxamide?

A7: While the provided abstracts lack details on specific analytical techniques, it's plausible that methods like HPLC (High-Performance Liquid Chromatography) and various spectroscopic techniques (e.g., NMR, IR) are used for characterizing, quantifying, and monitoring 5-hydroxy-1H-imidazole-4-carboxamide [, ].

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